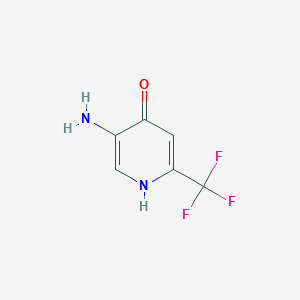

5-Amino-2-(trifluoromethyl)pyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(12)3(10)2-11-5/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRBXDHMWGUDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721329 | |

| Record name | 5-Amino-2-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-82-8 | |

| Record name | 5-Amino-2-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Amino-2-(trifluoromethyl)pyridin-4-ol: A Key Building Block in Modern Drug Discovery

CAS Number: 1196153-82-8

Synonyms: 5-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, 4-Hydroxy-6-(trifluoromethyl)pyridin-3-amine

Introduction: The Strategic Importance of Fluorinated Pyridinols in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and pyridine scaffolds into molecular frameworks is a well-established strategy for optimizing pharmacological profiles. The compound 5-Amino-2-(trifluoromethyl)pyridin-4-ol stands as a quintessential example of a highly functionalized building block, embodying key structural features sought after by medicinal chemists. The presence of a trifluoromethyl (-CF3) group, an amino (-NH2) group, and a hydroxyl (-OH) group on a pyridine core creates a versatile platform for synthesizing complex molecules with enhanced biological activity, metabolic stability, and target-binding affinity.[1]

The trifluoromethyl group is particularly noteworthy for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved efficacy and pharmacokinetic properties.[1] The pyridine ring itself is a common motif in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. The addition of amino and hydroxyl groups provides crucial handles for synthetic elaboration and can play a direct role in binding to target proteins, such as the hinge region of kinases.[2][3] This guide provides an in-depth technical overview of this compound, focusing on its synthesis, properties, and applications, particularly in the development of next-generation kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and formulation characteristics.

| Property | Value | Reference |

| CAS Number | 1196153-82-8 | [4] |

| Molecular Formula | C₆H₅F₃N₂O | [4] |

| Molecular Weight | 178.11 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [4] |

Synthesis Strategies: Constructing a Highly Functionalized Pyridine Core

The synthesis of polysubstituted pyridines, especially those bearing a trifluoromethyl group, often requires specialized synthetic strategies. While a specific, detailed, publicly available protocol for the synthesis of this compound is not extensively documented in readily accessible literature, its structure suggests plausible synthetic routes based on established pyridine chemistry. General strategies for the synthesis of trifluoromethylpyridines include halogen-exchange reactions and the construction of the pyridine ring from acyclic, trifluoromethyl-containing precursors.[1]

A likely synthetic pathway could involve a multi-step sequence starting from a pre-functionalized pyridine or the cyclization of acyclic precursors. For instance, a plausible approach could involve the nitration of a suitable trifluoromethyl-substituted pyridinol, followed by the reduction of the nitro group to an amine. The regioselectivity of these reactions would be critical in obtaining the desired substitution pattern.

A general workflow for the synthesis of a related compound, 3-amino-4-methylpyridine, is presented below to illustrate a potential synthetic logic that could be adapted.

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The structural motifs present in this compound make it a particularly valuable building block for the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[2] The PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key area where inhibitors derived from similar scaffolds have shown significant promise.[5][6]

The Role of the Hydroxypyridine Moiety in Kinase Binding

The 4-hydroxy group of the pyridine ring can play a crucial role in the binding of an inhibitor to the ATP-binding site of a kinase. This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the hinge region of the kinase.[2] This can lead to enhanced binding affinity and selectivity. Furthermore, the presence of the adjacent amino group provides an additional point of interaction and a site for synthetic diversification to explore structure-activity relationships (SAR).[7][8]

Case Study: The PI3K/mTOR Inhibitor PQR309 (Bimiralisib)

While not directly synthesized from this compound, the clinical candidate PQR309 (Bimiralisib), a potent pan-class I PI3K/mTOR inhibitor, features a closely related 5-amino-2-(trifluoromethyl)pyridine core.[6] In the binding of PQR309 to PI3Kγ, the 2-amino group of the pyridine moiety forms hydrogen bonds with aspartate residues (Asp836, Asp841, and Asp964) in the kinase domain.[9] This highlights the critical role of the aminopyridine scaffold in achieving high-potency inhibition. The introduction of a hydroxyl group at the 4-position, as in this compound, could further modulate the binding interactions and potentially improve the inhibitor's selectivity profile.

The following diagram illustrates the central role of the PI3K/mTOR pathway in cell signaling and its inhibition by targeted therapies.

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Experimental Protocol: General Procedure for Amine Coupling

As a key intermediate, this compound would likely be utilized in coupling reactions to build more complex molecules. The following is a general, illustrative protocol for a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, common reactions for functionalizing aminopyridines.

Note: This is a generalized procedure and would require optimization for specific substrates.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the coupling partner (e.g., an aryl halide or triflate, 1.1 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

-

Solvent and Base: Add a dry, degassed solvent (e.g., dioxane or toluene) and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[10]

Conclusion and Future Perspectives

This compound is a highly valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a trifluoromethyl group, an aminopyridine core, and a hydroxyl moiety provides a powerful platform for the synthesis of novel therapeutics, particularly in the area of kinase inhibition. The ability of this scaffold to engage in key binding interactions within the active sites of enzymes like PI3K and mTOR underscores its potential for the development of next-generation targeted therapies. As our understanding of the structure-activity relationships of kinase inhibitors continues to evolve, we can anticipate that versatile and highly functionalized intermediates such as this compound will play an increasingly important role in the design and synthesis of innovative medicines.

References

- Abbas, S. E. S., & El-Karim, S. S. A. (2015). Synthesis, characterization, and in vitro anticancer evaluation of new thiazolidine-4-one derivatives. Bioorganic & Medicinal Chemistry, 23(13), 3221–3227.

- Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., Jacobs, M., Taslimi, P., Newsome, D., Nakayama, T., Shah, S., & Rodems, S. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028–5037.

- Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., Isacchi, A., Menichincheri, M., Molinari, A., Montagnoli, A., Pillan, A., Rainoldi, S., Riccardi Sirtori, F., Sola, F., Thieffine, S., Tibolla, M., Valsasina, B., Volpi, D., Santocanale, C., & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(15), 4817–4833.

- Al-Otaibi, F. M., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(38), 34699–34726.

- Alqahtani, A. S., & Bayazeed, O. A. (2022).

- Rádl, S., & Zikán, V. (1987). Preparation of 3-amino-4-hydroxy-6-methyl- and -6-phenyl-2-pyrone derivatives.

- Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Wymann, M. P., Giese, B., & Hebeisen, P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.

- Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Wymann, M. P., Giese, B., & Hebeisen, P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.

- Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Wymann, M. P., Giese, B., & Hebeisen, P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.

- Zhyvotivska, A., & Ryabukhin, S. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.

- Fujikawa, K., & Ishii, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 151–159.

- Tsujii, Y., Ishihara, S., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Isogai, T., Sangyo, I., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Awazu, T., Sangyo, I., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Jyonishi, H., … Kimura, T. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.

- Tsujii, Y., Ishihara, S., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Isogai, T., Sangyo, I., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Awazu, T., Sangyo, I., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Jyonishi, H., … Kimura, T. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.

- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.

- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.

- Massé, J., & Langlois, N. (2009). Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines. Heterocycles, 77(1), 421.

- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.

- Fujikawa, K., & Ishii, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-Amino-4-hydroxy-2-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 5-Amino-2-(trifluoromethyl)pyridin-4-ol: A Key Building Block in Modern Chemistry

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, can dramatically modulate a molecule's physicochemical and biological properties. This guide focuses on 5-Amino-2-(trifluoromethyl)pyridin-4-ol (CAS No: 1196153-82-8), a functionalized pyridine derivative poised as a valuable building block for the synthesis of complex pharmaceutical compounds[1]. The presence of an amino group, a hydroxyl group, and a trifluoromethyl group on a single pyridine scaffold offers a versatile platform for creating novel chemical entities with potentially enhanced therapeutic profiles. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing core data, discussing its structural significance, and outlining its potential within synthetic chemistry.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic properties. This compound is a distinct molecule characterized by the precise arrangement of its functional groups, which dictates its reactivity and potential applications.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4-Hydroxy-6-(trifluoromethyl)pyridin-3-amine | [1] |

| CAS Number | 1196153-82-8 | [1][2][3] |

| Molecular Formula | C₆H₅F₃N₂O | - |

| Molecular Weight | 178.11 g/mol | - |

| Appearance | Solid (Assumed) | [1] |

Note: Detailed experimental data such as melting point, boiling point, solubility, and pKa for this compound are not widely available in public literature. Researchers should perform their own characterization upon acquisition.

The Trifluoromethyl-Aminopyridine Scaffold: A Privileged Motif in Medicinal Chemistry

The structural components of this compound each contribute to its significance as a synthetic building block.

-

Pyridine Ring : A core heterocyclic structure present in numerous pharmaceuticals, acting as a bioisostere for a phenyl ring but with an added hydrogen bond acceptor (the nitrogen atom) and altered electronic properties.

-

Trifluoromethyl Group (-CF₃) : This group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug's metabolic stability by blocking sites of oxidation, improve cell membrane permeability, and increase binding affinity to target proteins[4].

-

Amino Group (-NH₂) : A key functional handle for a wide range of chemical transformations, such as amide bond formation, diazotization, and participation in cross-coupling reactions. It often serves as a crucial hydrogen bond donor in drug-receptor interactions.

-

Hydroxyl Group (-OH) : Provides another site for derivatization (e.g., ether or ester formation) and can act as both a hydrogen bond donor and acceptor, influencing solubility and target engagement.

The combination of these features in one molecule makes it a highly valuable starting material for creating libraries of diverse compounds for high-throughput screening.

Caption: Key functional groups of the title compound and their contributions to medicinal chemistry.

Synthesis and Spectroscopic Characterization

Synthetic Pathways

Detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in the public domain. However, the synthesis of related trifluoromethylpyridine derivatives often involves multi-step sequences starting from more common precursors. General strategies include:

-

Halogen-Fluorine Exchange : A common industrial method involves the fluorination of a corresponding trichloromethylpyridine using reagents like hydrogen fluoride[5].

-

Ring Construction : Cyclocondensation reactions using smaller, trifluoromethyl-containing building blocks can be employed to construct the pyridine ring system[5].

-

Functional Group Interconversion : Synthesis could potentially start from a pre-formed trifluoromethyl-pyridone ring, followed by nitration and subsequent reduction to install the amino group.

A hypothetical synthetic workflow, based on common organic chemistry principles, is outlined below. This is a conceptual pathway and has not been experimentally validated from available sources.

Caption: A conceptual workflow for the synthesis of the title compound.

Spectroscopic Data

As of the date of this guide, no public NMR, IR, or Mass Spectrometry data for this compound (CAS 1196153-82-8) has been found. Standard analytical characterization would be required to confirm the identity and purity of the material.

-

¹H NMR : Would expect to see distinct signals for the two aromatic protons on the pyridine ring and exchangeable protons for the -NH₂ and -OH groups.

-

¹⁹F NMR : A sharp singlet corresponding to the -CF₃ group.

-

¹³C NMR : Signals corresponding to the six carbon atoms, with the carbon attached to the fluorine atoms showing a characteristic quartet.

-

Mass Spectrometry : The molecular ion peak would confirm the molecular weight of 178.11 g/mol .

Applications in Research and Development

While specific examples of late-stage drug candidates derived from this exact molecule are not publicly documented, its utility is clear from its classification as a synthetic building block[1]. It serves as a key intermediate for introducing the 4-hydroxy-5-amino-2-(trifluoromethyl)pyridine pharmacophore into larger molecules.

This scaffold is particularly relevant for the synthesis of kinase inhibitors, a major class of therapeutics in oncology. The amino group at the 5-position can be used to build upon, often forming a critical interaction in the hinge region of a kinase active site, while the rest of the molecule can be tailored to occupy other pockets to achieve potency and selectivity.

Caption: Role of the title compound as a building block in a typical drug discovery workflow.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1196153-82-8) is not widely available. Therefore, a conservative approach to handling is imperative, treating the compound as potentially hazardous.

For risk assessment, data from the closely related isomer, 5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2), can be informative, though not a direct substitute. This related compound is classified as being fatal if swallowed, causing serious eye and skin irritation, and potentially causing an allergic skin reaction[6][7]. A case report also linked inhalation of this isomer to severe toxicity, including methemoglobinemia and toxic encephalopathy[6].

Recommended Handling Protocol:

-

Engineering Controls : Handle only in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection : If dust formation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a modern and highly functionalized building block for chemical synthesis. Its value is derived from the convergence of a privileged pyridine core with three distinct and synthetically valuable functional groups: an amino group, a hydroxyl group, and a trifluoromethyl group. While detailed public data on its synthesis and specific applications remains sparse, its structural features strongly suggest its utility in the development of novel pharmaceuticals, particularly in areas like kinase inhibitor research. As with any specialized research chemical, rigorous characterization and stringent safety protocols are essential for its successful and safe application in the laboratory.

References

- (2026). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals.

- LookChem. Cas 1196153-82-8,5-Amino-2-(trifluoromethyl)pyridin-4 ....

- Guidechem. 2-Amino-4-(trifluoromethyl)pyridine 106447-97-6 wiki.

- Guidechem. 4-아미노-3-(삼척기) 387824-61-5 wiki - Kr.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PubMed Central. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning.

- Sigma-Aldrich. 5-Amino-2-(trifluoromethyl)pyridine 96 106877-33-2.

Sources

- 1. Cas 1196153-82-8,this compound, 4-Hydroxy-6-(trifluoromethyl)pyridin-3-amine | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-氨基-2-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

"5-Amino-2-(trifluoromethyl)pyridin-4-ol" physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the physical properties of this compound (CAS No. 1196153-82-8), a critical heterocyclic intermediate in contemporary pharmaceutical and agrochemical research. While extensive experimental data for this specific molecule is not widely published, this document synthesizes available information with expert analysis based on fundamental principles of physical organic chemistry. We will explore the known identifiers, predict key physical characteristics such as pKa, solubility, and melting point, and outline the expected spectroscopic profile. Furthermore, this guide furnishes detailed, standardized protocols for the experimental determination of these properties, offering a robust framework for researchers and drug development professionals.

Chemical Identity and Molecular Structure

This compound is a substituted pyridine derivative featuring three key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and a trifluoromethyl group (-CF₃). These groups impart a unique combination of electronic and steric properties, making it a valuable building block in medicinal chemistry, particularly in the synthesis of novel antibiotic and enzyme inhibitor candidates.[1][2]

The fundamental identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 5-Amino-4-hydroxy-2-(trifluoromethyl)pyridine | - |

| CAS Number | 1196153-82-8 | [3] |

| Molecular Formula | C₆H₅F₃N₂O | [3] |

| Molecular Weight | 178.11 g/mol | - |

| Physical Form | Solid (inferred from synthesis protocols) | [1][2] |

digraph "chemical_structure" { graph [fontname="Arial", fontsize=12, size="5,5", ratio=fill]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms and bonds N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino [label="NH₂"]; O_hydroxyl [label="OH"]; CF3 [label="CF₃"];

// Arrange nodes to form the pyridine ring C2 -> N1 [dir=none, label=""]; N1 -> C6 [dir=none, label=""]; C6 -> C5 [dir=none, label=""]; C5 -> C4 [dir=none, label=""]; C4 -> C3 [dir=none, label=""]; C3 -> C2 [dir=none, label=""];

// Add double bonds edge [style=double]; C2 -> C3; C4 -> C5; C6 -> N1;

// Attach substituents edge [style=solid]; C2 -> CF3 [dir=none]; C4 -> O_hydroxyl [dir=none]; C5 -> N_amino [dir=none];

// Invisible nodes for layout {rank=same; C3; C5} {rank=same; C2; C6} }

Caption: Chemical structure of this compound.

Analysis of Physicochemical Properties (Experimental and Predicted)

Direct experimental values for many physical properties of this compound are scarce in the literature. However, its structure allows for robust predictions grounded in the established behavior of its constituent functional groups.

Melting and Boiling Point

As a solid organic molecule with multiple hydrogen-bonding moieties (hydroxyl and amino groups), this compound is expected to have a relatively high melting point, likely well above 100 °C. The strong intermolecular forces of hydrogen bonding, combined with dipole-dipole interactions from the polar C-F bonds and the pyridine ring, require significant thermal energy to disrupt the crystal lattice. Its boiling point would be correspondingly high, and decomposition may occur before boiling at atmospheric pressure.

Solubility Profile

The solubility of this compound is governed by the interplay of its polar and non-polar features.

-

Aqueous Solubility: The presence of the amino and hydroxyl groups allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the trifluoromethyl group is highly hydrophobic, and the aromatic pyridine ring is moderately so, which will limit its solubility in water. The molecule's amphipathic nature suggests it will be, at best, sparingly soluble in neutral water. Its solubility is expected to increase significantly in acidic (due to protonation of the amino group and pyridine nitrogen) and basic (due to deprotonation of the hydroxyl group) aqueous solutions.

-

Organic Solvent Solubility: The compound is expected to show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents such as methanol and ethanol, as indicated by its use in methanolic solutions during synthesis.[2]

Acidity and Basicity (pKa)

The molecule possesses multiple ionizable centers, and its acid-base properties are complex.

-

Acidic Center (Pyridinol -OH): The hydroxyl group on the pyridine ring (a pyridinol) is acidic. The strongly electron-withdrawing trifluoromethyl group at the ortho-position will significantly increase the acidity (lower the pKa) of this proton compared to phenol (pKa ≈ 10). The pKa is likely to be in the range of 6-8.

-

Basic Centers (Pyridine N and Amino -NH₂): The pyridine ring nitrogen and the exocyclic amino group are both basic. The electron-withdrawing effects of the trifluoromethyl and hydroxyl groups will decrease the basicity (lower the pKa of the conjugate acids) of both nitrogen atoms compared to unsubstituted pyridine (pKa ≈ 5.2) and aniline (pKa ≈ 4.6). The pyridine nitrogen is likely the more basic of the two.

Expected Spectroscopic Profile

Structural elucidation relies on standard spectroscopic techniques. While specific spectra are not publicly available, a predictive analysis is provided below.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-8.5 ppm), each corresponding to the protons at the C-3 and C-6 positions. They would likely appear as singlets or narrow doublets depending on through-space coupling.

-

-OH and -NH₂ Protons: Two broad singlets corresponding to the five exchangeable protons of the -OH and -NH₂ groups. Their chemical shift would be highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six distinct signals are expected for the six carbon atoms of the ring.

-

CF₃ Carbon: The carbon of the trifluoromethyl group would appear as a characteristic quartet due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR Spectroscopy:

-

A singlet in the typical range for a -CF₃ group attached to an aromatic ring would confirm the presence of this moiety.

-

-

Infrared (IR) Spectroscopy:

-

O-H and N-H Stretching: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the O-H and N-H bonds.

-

C-F Stretching: Strong, sharp absorption bands in the 1100-1300 cm⁻¹ region, characteristic of C-F bond stretching in the trifluoromethyl group.

-

Aromatic C=C/C=N Stretching: Several bands in the 1400-1650 cm⁻¹ region.

-

Standardized Experimental Protocols

To address the data gap for this compound, the following standardized protocols are provided for the determination of its core physical properties.

Protocol for Melting Point Determination

The melting point provides a crucial indication of purity.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, as solvents will depress and broaden the melting range.

-

Loading: Finely powder a small amount of the solid. Pack the sample into a capillary tube to a depth of 1-2 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating: Heat rapidly to a temperature approximately 15 °C below the anticipated melting point.

-

Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). A pure compound will exhibit a sharp melting range of < 2 °C.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in water.

-

System Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the sample.

Conclusion

This compound is a key heterocyclic building block with significant potential in drug discovery. While detailed experimental characterization is not widely available, its molecular structure provides a strong basis for predicting its physical properties. It is anticipated to be a high-melting solid with limited aqueous solubility but good solubility in polar organic solvents. Its amphoteric nature, with both acidic and basic centers, is a defining feature. The standardized protocols provided herein offer a clear path for researchers to experimentally validate these predicted properties, thereby enriching the public knowledge base for this important chemical intermediate.

References

-

PubChem. This compound. [Link]

- Google Patents. WO2018037223A1 - Antibiotic compounds.

- Google Patents. WO2023118507A2 - Compounds and use thereof as hdac6 inhibitors.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Abstract

This guide provides a comprehensive framework for the spectroscopic characterization of 5-Amino-2-(trifluoromethyl)pyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document serves as an in-depth technical resource, offering predicted spectroscopic data based on established principles and analysis of analogous structures. We present detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a self-validating system for structural confirmation. This guide is designed to equip researchers with the necessary expertise to confidently identify and characterize this novel compound.

Introduction: The Analytical Challenge

This compound is a unique heterocyclic compound featuring a pyridine core substituted with an electron-donating amino group, a strongly electron-withdrawing trifluoromethyl group, and a hydroxyl group. This combination of functional groups is expected to impart specific electronic and physicochemical properties, making it a valuable scaffold for drug discovery and functional material design.

The definitive confirmation of its molecular structure is the foundational step following its synthesis. Spectroscopic analysis provides an unambiguous structural fingerprint. This guide addresses the critical need for a reliable analytical workflow by outlining the expected spectroscopic signatures and the methodologies to obtain them.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the known effects of each substituent on the pyridine ring, supported by data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are preferred over CDCl₃ or MeOD.[1][2] In DMSO-d₆, the exchange rate of labile protons on the -NH₂ and -OH groups is slowed, allowing them to be observed as distinct, often broad, signals.[2][3] In contrast, protic solvents like D₂O or MeOD would lead to deuterium exchange, causing these signals to disappear.[1][2]

¹H NMR (Proton NMR): The aromatic region will be key to confirming the substitution pattern. We expect two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

H-3: This proton is situated between the amino and hydroxyl groups. It is expected to be a singlet (or a very narrowly split doublet due to long-range coupling) and appear at a relatively upfield chemical shift (δ 6.0-6.5 ppm) due to the combined electron-donating effects of the adjacent -NH₂ and -OH groups.

-

H-6: This proton is adjacent to the nitrogen atom and the trifluoromethyl group. It will appear as a singlet and be shifted significantly downfield (δ 7.5-8.0 ppm) due to the deshielding effects of the electronegative ring nitrogen and the CF₃ group.

-

-NH₂ and -OH Protons: These will likely appear as broad singlets. The -NH₂ signal is anticipated around δ 4.5-5.5 ppm, while the phenolic -OH signal is expected to be further downfield, potentially in the δ 9.0-11.0 ppm range, especially in DMSO-d₆.[4] Their exact positions are highly dependent on concentration, temperature, and residual water in the solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity |

|---|---|---|

| H-3 | 6.25 | s |

| H-6 | 7.70 | s |

| -NH₂ | ~5.0 | br s |

| -OH | ~10.0 | br s |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to coupling with the fluorine atoms.

-

C-2 (C-CF₃): This carbon will be significantly influenced by the attached fluorine atoms, appearing as a quartet (¹JCF ≈ 270-275 Hz) in the δ 145-150 ppm range.[5]

-

C-4 (C-OH): This carbon, bearing the hydroxyl group, is expected to be highly deshielded, appearing around δ 160-165 ppm.

-

C-5 (C-NH₂): The carbon attached to the amino group will also be deshielded, but less so than C-4, likely appearing in the δ 140-145 ppm range.

-

Aromatic Carbons (C-3, C-6): These carbons will appear in the typical aromatic region, with C-6 being more downfield than C-3.

-

CF₃ Carbon: The carbon of the trifluoromethyl group itself will also be a quartet with a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~147 | q (¹JCF ≈ 272 Hz) |

| C-3 | ~105 | d |

| C-4 | ~162 | s |

| C-5 | ~142 | s |

| C-6 | ~135 | q (³JCF ≈ 5 Hz) |

| CF₃ | ~123 | q (¹JCF ≈ 271 Hz) |

¹⁹F NMR (Fluorine NMR): A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to a pyridine ring, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions from the O-H, N-H, C-F, and pyridine ring vibrations.

Causality Behind Experimental Choices: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over KBr pellets as it requires minimal sample preparation and provides high-quality spectra.[7]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3500-3200 | O-H, N-H | Stretching (often broad due to H-bonding) |

| 1640-1600 | N-H | Scissoring (bending)[8] |

| 1600-1450 | C=C, C=N | Pyridine ring stretching |

| 1350-1250 | C-O | Phenolic C-O stretching |

| 1300-1100 | C-F | Trifluoromethyl group stretching (strong, complex bands) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.[9]

Causality Behind Experimental Choices: ESI in positive ion mode is expected to readily protonate the basic pyridine nitrogen or the amino group, yielding a strong signal for the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental formula.

-

Molecular Ion: The expected exact mass for C₆H₅F₃N₂O is 178.0354. In positive ion ESI-MS, the primary ion observed will be [M+H]⁺ at m/z 179.0427.

-

Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. Key predicted fragmentation pathways include the loss of small neutral molecules such as CO, HCN, or HF. The stability of the pyridine ring means that ring-opening fragmentation may require higher collision energies.[10][11]

Experimental Protocols

The following protocols are standardized procedures for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[12] For ¹³C NMR, a more concentrated sample (20-30 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[6]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier Transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Collect a background spectrum of the empty ATR crystal.[13]

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[14]

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

ESI-MS Protocol

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (often with 0.1% formic acid to aid protonation).[15][16]

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.[15]

-

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition:

-

Infuse the sample solution directly or via an LC system at a flow rate of 5-10 µL/min.

-

Ionization Mode: Positive Electrospray Ionization ([M+H]⁺).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

-

-

Data Processing: The instrument software will generate the mass spectrum. Use the software's tools to determine the exact mass of the molecular ion and compare it to the theoretical mass for the proposed elemental formula (C₆H₅F₃N₂O).

Visualization of Analytical Workflow

The following diagrams illustrate the molecular structure and the logical flow of the characterization process.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic characterization and validation.

Conclusion

While direct experimental data for this compound is not currently cataloged in public databases, a robust analytical characterization is entirely feasible. By leveraging predictive models based on fundamental spectroscopic principles and data from analogous compounds, a clear and expected spectral profile can be established. The detailed protocols provided herein offer a reliable methodology for acquiring ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and high-resolution mass spectra. Adherence to this comprehensive guide will enable researchers to unambiguously confirm the structure of synthesized this compound, paving the way for its further investigation and application in scientific research.

References

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved January 7, 2026, from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved January 7, 2026, from [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved January 7, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved January 7, 2026, from [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 7, 2026, from [Link]

-

Protocol for determining protein dynamics using FT-IR spectroscopy. (2023). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. (2004). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Hydroxyl Groups in NMR. (2023). Reddit. Retrieved January 7, 2026, from [Link]

-

A novel approach using electrospray ionization mass spectrometry to study competitive binding of small molecules with mixed DNA sequences. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Gürbüz, D., Kourghi, M., Sullivan, M. J., & Movassaghi, M. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 7, 2026, from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 7, 2026, from [Link]

-

Brophy, J. J. (1979). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 44(23), 4242-4245. [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

5.4: The 1H-NMR experiment. (2022). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved January 7, 2026, from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved January 7, 2026, from [Link]

-

University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample. YouTube. [Link]

-

Van der Verff, R., & van der Hooft, J. J. J. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC - NIH. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). SpringerLink. Retrieved January 7, 2026, from [Link]

-

1H-NMR Organic Structure Guide. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

-

Chemical shifts. (n.d.). UCL. Retrieved January 7, 2026, from [Link]

-

Andrade, B., Tormin, T. F., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(17), 4545-4552. [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved January 7, 2026, from [Link]

-

"NMR spectral characteristics of fluorocontaining pyridines". (2017). Fluorine notes. Retrieved January 7, 2026, from [Link]

-

Novotný, J., Netíková, K., Vícha, J., & Růžička, A. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15096-15108. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Otting, G., Liepinsh, E., & Wüthrich, K. (1991). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of the American Chemical Society, 113(11), 4363-4364. [Link]

-

Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Retrieved January 7, 2026, from [Link]

-

Taygerly, J. P., Miller, J. M., & Movassaghi, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Supporting Information for .... (n.d.). Retrieved January 7, 2026, from [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. tsijournals.com [tsijournals.com]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Aqueous and Organic Solubility of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Amino-2-(trifluoromethyl)pyridin-4-ol (CAS No. 1196153-82-8), a critical building block in modern pharmaceutical and agrochemical research.[1][2] Due to the scarcity of publicly available quantitative solubility data for this compound, this document offers a multi-faceted approach for researchers. It combines a theoretical examination of its structural attributes to predict solubility behavior, detailed, field-proven experimental protocols for empirical determination of solubility in various solvent systems, and a comparative analysis with structurally related pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound effectively in their discovery and development pipelines.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a pyridine core substituted with an amino group, a hydroxyl group, and a trifluoromethyl group.[3] The trifluoromethyl moiety is a key feature, known for its ability to enhance metabolic stability and lipophilicity in drug candidates, thereby improving cell membrane permeability and overall efficacy.[1][4] These characteristics make trifluoromethylpyridines indispensable in the synthesis of next-generation agrochemicals and pharmaceuticals.[1][2]

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Hydroxy-6-(trifluoromethyl)pyridin-3-amine[3]

-

CAS Number: 1196153-82-8

-

Molecular Formula: C₆H₅F₃N₂O[3]

-

Molecular Weight: 178.11 g/mol [3]

The unique combination of functional groups on the pyridine ring dictates the compound's physicochemical properties, including its solubility. The amino (-NH₂) and hydroxyl (-OH) groups are capable of hydrogen bonding, suggesting potential for solubility in polar protic solvents. Conversely, the trifluoromethyl (-CF₃) group is strongly lipophilic and electron-withdrawing, which can enhance solubility in non-polar organic solvents.[1] The pyridine nitrogen itself can act as a hydrogen bond acceptor.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O | CymitQuimica[3] |

| Molecular Weight | 178.11 g/mol | CymitQuimica[3] |

| Appearance | Solid | CymitQuimica[3] |

Theoretical Solubility Analysis

A qualitative analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility in different solvent classes.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both a hydroxyl and an amino group, which can act as hydrogen bond donors and acceptors, suggests that this compound should exhibit some degree of solubility in polar protic solvents. However, the hydrophobic trifluoromethyl group will likely limit its aqueous solubility. The amphoteric nature of the molecule (containing both acidic hydroxyl and basic amino groups) means its aqueous solubility will be highly pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated in these solvents. The solvent's polarity can solvate the polar functional groups of the molecule, while the absence of hydrogen bond donation from the solvent is less of a hindrance compared to non-polar solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents. While the trifluoromethyl group contributes to lipophilicity, the polar amino and hydroxyl groups will significantly hinder dissolution in a non-polar environment.

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination is essential. The following protocols are standard, reliable methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method (Shake-Flask)

This method directly measures the mass of a solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.[5][6]

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, phosphate buffer, ethanol, DMSO)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe and syringe filters (e.g., 0.45 µm pore size)

-

Pre-weighed, dry vials for filtrate collection

-

Oven or rotary evaporator

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. An excess of solid is crucial to ensure a saturated solution is achieved.[5]

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[5]

-

Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter and dispense the clear filtrate into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.[5]

-

Solvent Evaporation and Mass Determination: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent. A vacuum oven is recommended to facilitate evaporation at a lower temperature, preventing decomposition of the compound.[5]

-

Drying and Weighing: Once the solvent has completely evaporated, dry the vial containing the solid residue to a constant weight.[5]

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility.

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[7]

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Solvent of interest

Protocol:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound of known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.[7]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[7]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[7]

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution.

Logical Flow for UV-Vis Solubility Assay

Caption: UV-Vis spectrophotometry workflow.

pH-Dependent Aqueous Solubility

For ionizable compounds like this compound, which possesses both a weakly acidic hydroxyl group and a weakly basic amino group, aqueous solubility is significantly influenced by pH.

-

At low pH, the amino group will be protonated (-NH₃⁺), increasing polarity and likely enhancing solubility.

-

At high pH, the hydroxyl group will be deprotonated (-O⁻), also increasing polarity and enhancing solubility.

-

An isoelectric point will exist at a specific pH where the molecule has a net neutral charge, and at this point, aqueous solubility is expected to be at its minimum.

Experimental Protocol: The gravimetric or UV-Vis method can be performed using a series of buffered solutions across a relevant pH range (e.g., pH 2 to pH 10) to generate a pH-solubility profile. This profile is critical for understanding the compound's behavior in biological systems and for formulation development.

Comparative Solubility Data

While direct quantitative data for this compound is unavailable, examining related structures can provide a useful, albeit qualitative, framework.

-

5-Amino-2-(trifluoromethyl)pyridine: This related compound is described as "slightly soluble in water."[8][9] The absence of the polar hydroxyl group likely reduces its aqueous solubility compared to the title compound, especially at neutral and high pH.

-

Phenol: Phenol itself is appreciably soluble in water (84.2 g/L).[10] This suggests the hydroxyl group on the pyridine ring of our target compound will contribute positively to its aqueous solubility.

-

Pyridine Derivatives: In general, simple pyridine derivatives show a range of solubilities depending on their substituents. For example, 4-pyridinemethanol is expected to have high solubility in polar protic solvents due to its hydroxyl group.[5]

These comparisons underscore the importance of the interplay between the polar (amino, hydroxyl) and non-polar (trifluoromethyl) groups in determining the overall solubility of this compound.

Conclusion

References

-

An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. Benchchem.

-

A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Laboratory Solvents. Benchchem.

-

5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744. PubChem.

-

5-Amino-2-(trifluoromethyl)pyridine, 98%. Fisher Scientific.

-

5-Amino-4-hydroxy-2-(trifluoromethyl)pyridine. CymitQuimica.

-

Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals.

-

5-Amino-2-(trifluoromethyl)pyridine 96 106877-33-2. Sigma-Aldrich.

-

Unlock the Potential of 5-Amino-2-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals.

-

Azoxystrobin | C22H17N3O5 | CID 3034285. PubChem.

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

5-Amino-2-(trifluoromethyl)pyridine. Sigma-Aldrich.

-

5-Amino-2-(trifluoromethyl)pyridine | 106877-33-2. ChemicalBook.

-

5-Amino-2-(trifluoromethyl)pyridine, 98% 1 g | Buy Online. Thermo Scientific Chemicals.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.

-

Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PubMed Central.

-

Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. MDPI.

-

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246. PubChem.

-

1065074-65-8 | CAS DataBase. ChemicalBook.

-

Azoxystrobin | CAS 131860-33-8. Santa Cruz Biotechnology.

-

Phenol. Wikipedia.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-4-hydroxy-2-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Amino-2-(trifluoromethyl)pyridine, 98% | Fisher Scientific [fishersci.ca]

- 9. 5-Amino-2-(trifluoromethyl)pyridine | 106877-33-2 [amp.chemicalbook.com]

- 10. Phenol - Wikipedia [en.wikipedia.org]

5-Amino-2-(trifluoromethyl)pyridin-4-ol: A Technical Guide for Advanced Research

This technical guide provides a comprehensive overview of 5-Amino-2-(trifluoromethyl)pyridin-4-ol, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, potential synthesis strategies, and prospective applications. Given the compound's status as a relatively novel chemical entity, this guide synthesizes available data and provides expert analysis based on the well-established roles of its constituent functional groups.

Introduction: The Strategic Importance of Trifluoromethylated Pyridinols

The pyridine scaffold is a cornerstone in pharmaceutical and agrochemical research, owing to its presence in numerous bioactive molecules. The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter the physicochemical and pharmacokinetic properties of a parent molecule.[1] The -CF3 group is a strong electron-withdrawing moiety, which can impact the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby improving membrane permeability.[1]

This compound incorporates three key functional groups onto the pyridine ring: an amino group, a trifluoromethyl group, and a hydroxyl group. This unique combination suggests its potential as a versatile building block for the synthesis of more complex molecules with tailored biological activities. The amino group provides a nucleophilic center for further derivatization, while the hydroxyl group can participate in hydrogen bonding, a critical interaction in molecular recognition by biological targets.

Physicochemical Properties and Chemical Identity

Characterizing a novel compound begins with establishing its fundamental physicochemical properties. While extensive experimental data for this compound is not widely available in peer-reviewed literature, its basic identifiers and some properties have been reported.

| Property | Value | Source |

| CAS Number | 1196153-82-8 | N/A |

| Molecular Formula | C₆H₅F₃N₂O | N/A |

| Molecular Weight | 178.11 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Synonyms | 4-Hydroxy-5-amino-2-(trifluoromethyl)pyridine | N/A |

The presence of both a basic amino group and an acidic hydroxyl group suggests that this compound is an amphoteric molecule. The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the pyridine nitrogen and the exocyclic amino group, while potentially increasing the acidity of the hydroxyl group compared to non-fluorinated analogs.

Potential Synthesis Strategies

While a definitive, publicly available synthesis protocol for this compound is not established, a logical retrosynthetic analysis suggests several plausible routes based on known pyridine chemistry. A likely approach would involve the construction of the substituted pyridine ring followed by functional group interconversions.

One potential strategy could start from a pre-functionalized pyridine ring, such as a multi-halogenated trifluoromethylpyridine. Subsequent selective nucleophilic aromatic substitution reactions could be employed to introduce the amino and hydroxyl groups.

Hypothetical Experimental Protocol: Multi-step Synthesis

Disclaimer: The following protocol is a hypothetical pathway based on established chemical principles and has not been experimentally validated for this specific compound. It is intended for illustrative purposes to guide experienced synthetic chemists.

Step 1: Synthesis of a Dihalogenated Precursor

-

A commercially available dichloropyridine containing a trifluoromethyl group would be the starting material. The reaction would involve the selective nitration of the pyridine ring, followed by reduction to the amine.

Step 2: Introduction of the Hydroxyl Group

-

The remaining chloro or fluoro substituent could be displaced by a hydroxyl group via nucleophilic aromatic substitution using a suitable hydroxide source, such as sodium hydroxide or potassium hydroxide, in a high-boiling polar aprotic solvent like DMSO or DMF at elevated temperatures.

Step 3: Introduction of the Amino Group

-

Alternatively, starting with a dihalogenated precursor, one halogen could be selectively displaced by an amino group using ammonia or a protected amine equivalent. The second halogen would then be substituted by a hydroxyl group. The order of these steps would be critical to manage regioselectivity.

Caption: Hypothetical synthetic workflow for this compound.

Spectroscopic Characterization (Anticipated)

Detailed spectroscopic data for this compound is not currently available in the public domain. However, based on its structure, we can predict the key features that would be observed in its NMR, IR, and mass spectra.

-

¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, likely with observable coupling. The chemical shifts of these protons would be influenced by the electronic effects of the three different substituents. Signals for the amino (-NH₂) and hydroxyl (-OH) protons would also be present, and their chemical shifts could be concentration and solvent-dependent.

-

¹³C NMR: The spectrum would display six signals corresponding to the six carbon atoms of the pyridine ring. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The IR spectrum would be characterized by stretching vibrations for the O-H (hydroxyl) and N-H (amino) bonds, likely in the range of 3200-3500 cm⁻¹. C-F stretching bands for the trifluoromethyl group would also be prominent, typically in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.11 g/mol ).

Potential Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a key structural motif in a number of active agrochemical and pharmaceutical ingredients.[1] The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds.[1]

Medicinal Chemistry

In the context of drug discovery, this compound could serve as a valuable scaffold for the development of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, while the amino and hydroxyl groups can form key hydrogen bond interactions with the target protein. The trifluoromethyl group can provide additional beneficial interactions and improve pharmacokinetic properties.

Furthermore, aminopyridine derivatives have been explored as androgen receptor antagonists.[2] The structural features of this compound make it a candidate for derivatization and evaluation in this therapeutic area.

Caption: Conceptual diagram of kinase inhibition by a derivative of the topic compound.

Agrochemicals

Trifluoromethylpyridines are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[1] The unique substitution pattern of this compound could be exploited to develop new crop protection agents with novel modes of action or improved efficacy. The amino and hydroxyl groups offer convenient handles for the synthesis of a library of derivatives for biological screening.

Safety and Handling

Conclusion and Future Outlook

This compound is a promising, yet underexplored, chemical entity. Its unique combination of functional groups suggests significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is anticipated to confer advantageous properties such as enhanced metabolic stability and biological activity.

Future research should focus on the development of a robust and scalable synthesis for this compound. Following this, a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities are warranted. The insights gained from such studies will undoubtedly pave the way for the utilization of this versatile scaffold in various fields of chemical and biological research.

References

- Hu, L. Y., Lei, H. J., Du, D., Johnson, T. R., Fedij, V., Kostlan, C., ... & Welgus, H. (2007). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. Bioorganic & medicinal chemistry letters, 17(20), 5693-5697.

- PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information.

- Uneyama, K. (2006). Organofluorine chemistry. John Wiley & Sons.

- Ishikawa, N. (Ed.). (1981).

- Filler, R., & Kobayashi, Y. (Eds.). (1982). Biomedicinal aspects of fluorine chemistry. Elsevier.

- Ojima, I. (Ed.). (2009). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol: A Proposed Strategy for a Novel Building Block

Authored by a Senior Application Scientist

Abstract